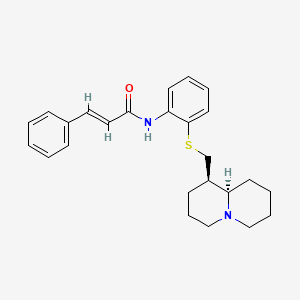

S-((2-Cinnamoylamino)phenyl)thiolupine

Description

S-((2-Cinnamoylamino)phenyl)thiolupine is a synthetic compound structurally characterized by a thiolupine backbone modified with a cinnamoylamino-phenyl group.

Properties

CAS No. |

156171-18-5 |

|---|---|

Molecular Formula |

C25H30N2OS |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

(E)-N-[2-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]phenyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C25H30N2OS/c28-25(16-15-20-9-2-1-3-10-20)26-22-12-4-5-14-24(22)29-19-21-11-8-18-27-17-7-6-13-23(21)27/h1-5,9-10,12,14-16,21,23H,6-8,11,13,17-19H2,(H,26,28)/b16-15+/t21-,23+/m0/s1 |

InChI Key |

NVSXZFKLUNAEBV-YKBCBSFJSA-N |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CSC3=CC=CC=C3NC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1CCN2CCCC(C2C1)CSC3=CC=CC=C3NC(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((2-Cinnamoylamino)phenyl)thiolupine typically involves multiple steps. One common method starts with the preparation of the cinnamoylamino intermediate, which is then reacted with a thiolupine derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: S-((2-Cinnamoylamino)phenyl)thiolupine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The cinnamoylamino group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or nitronium ions under acidic conditions.

Major Products:

Oxidation: Disulfides, sulfoxides.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: S-((2-Cinnamoylamino)phenyl)thiolupine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development .

Medicine: this compound has shown promise in preclinical studies as an anti-inflammatory agent. Its mechanism of action involves the inhibition of key enzymes involved in the inflammatory response .

Industry: In the industrial sector, this compound is explored for its use in the development of new materials with enhanced properties, such as increased thermal stability and conductivity .

Mechanism of Action

The mechanism of action of S-((2-Cinnamoylamino)phenyl)thiolupine involves its interaction with specific molecular targets, such as enzymes and receptors. The cinnamoylamino group is believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, comparisons can be inferred based on functional or mechanistic overlaps in neurochemical pathways.

Neuropeptide S (NPS)

- Function: NPS is a 20-amino-acid neuropeptide with potent anxiolytic, arousal-promoting, and memory-enhancing effects. It modulates the NPSR1 receptor, a G-protein-coupled receptor (GPCR) widely distributed in the brain .

- Interspecies Differences :

- Rodents : NPS neurons are clustered in the peri-coerulear and Kölliker-Fuse (KF) nuclei, forming glutamatergic networks critical for fear extinction and respiratory control .

- Humans : NPS neurons are sparse (<5% of total pontine neurons) and lack distinct peri-coerulear clusters, suggesting reduced involvement in arousal compared to rodents .

- Pharmacological Relevance: NPSR1 agonists are explored for mood disorders due to simultaneous anxiolytic and arousal effects.

Diphenylamine Analogs (e.g., Tofenamic Acid)

- Structure: Diphenylamine derivatives share a biphenyl core but lack the thiolupine or cinnamoyl groups of S-((2-Cinnamoylamino)phenyl)thiolupine .

- Function: Tofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase (COX) enzymes, unlike the neuropeptide-targeting mechanism proposed for this compound .

Thyroxine (T4) and Triiodothyronine (T3)

- Structure: Thyroid hormones contain iodinated tyrosine residues, structurally distinct from this compound .

- Function: T4/T3 regulate metabolic and developmental processes via nuclear receptors, contrasting with the putative neuromodulatory role of this compound .

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Neuropeptide S (NPS) and Hypothesized Targets of this compound

| Parameter | Neuropeptide S (NPS) | This compound (Hypothetical) |

|---|---|---|

| Primary Target | NPSR1 (GPCR) | Unknown (putative GPCR or enzyme) |

| Neuronal Distribution | Sparse in humans (20–25,000 pontine neurons) | No data available |

| Key Functions | Anxiolysis, arousal, respiratory control | Undetermined (potential neuromodulation) |

| Species Specificity | Rodent vs. human clusters differ markedly | No comparative data |

| Therapeutic Potential | Mood disorders, sleep apnea | Speculative (neuropsychiatric applications) |

Table 2: Structural Comparison with Analogous Compounds

| Compound | Core Structure | Functional Groups | Pharmacological Role |

|---|---|---|---|

| This compound | Thiolupine + cinnamoyl-phenyl | Thiol, amide, aromatic | Undetermined |

| Tofenamic Acid | Diphenylamine | Carboxylic acid, methyl | COX inhibition (NSAID) |

| Thyroxine (T4) | Iodinated tyrosine | Iodine, ether-linked phenyl | Metabolic regulation |

Critical Notes and Limitations

Absence of Direct Evidence: None of the provided studies mention this compound, necessitating reliance on indirect comparisons with structurally unrelated compounds like NPS.

Translational Challenges : Species differences in neuropeptide systems (e.g., NPS clusters in rodents vs. humans) highlight the need for caution in extrapolating rodent data to human applications .

Mechanistic Uncertainty: Without binding or functional data, the biological relevance of this compound remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.